molecular formula C14H11NO5 B2986657 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole CAS No. 109161-83-3

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Cat. No.: B2986657
CAS No.: 109161-83-3
M. Wt: 273.244
InChI Key: WRKHLSYNBNPJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is an organic compound with the molecular formula C14H11NO5. It is characterized by the presence of a benzodioxole ring substituted with a nitrobenzyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 5-[(4-Aminobenzyl)oxy]-1,3-benzodioxole.

    Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Methylbenzyl)oxy]-1,3-benzodioxole: Similar structure but with a methyl group instead of a nitro group.

    5-[(4-Chlorobenzyl)oxy]-1,3-benzodioxole: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-[(4-nitrophenyl)methoxy]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-15(17)11-3-1-10(2-4-11)8-18-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKHLSYNBNPJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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